molecular formula C5H2Br2ClN B168579 3,4-Dibromo-2-chloropyridine CAS No. 134039-99-9

3,4-Dibromo-2-chloropyridine

Cat. No.: B168579
CAS No.: 134039-99-9
M. Wt: 271.34 g/mol
InChI Key: UAGJRYXWWWJAAZ-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-chloropyridine is a halogenated derivative of pyridine, characterized by the presence of two bromine atoms and one chlorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-chloropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 2-chloropyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2-chloropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The halogen atoms can be reduced to form less substituted pyridine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium amide or thiolates in polar solvents.

    Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of a base.

    Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Dibromo-2-chloropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-Dibromo-2-chloropyridine exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The halogen atoms on the pyridine ring make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during its reactions.

Comparison with Similar Compounds

    2-Chloropyridine: A simpler halogenated pyridine with one chlorine atom.

    3,5-Dibromo-4-chloropyridine: Another halogenated pyridine with a different substitution pattern.

    2-Bromo-4-chloropyridine: Contains one bromine and one chlorine atom.

Uniqueness: 3,4-Dibromo-2-chloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated pyridines. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise chemical modifications.

Properties

IUPAC Name

3,4-dibromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGJRYXWWWJAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564311
Record name 3,4-Dibromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134039-99-9
Record name 3,4-Dibromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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